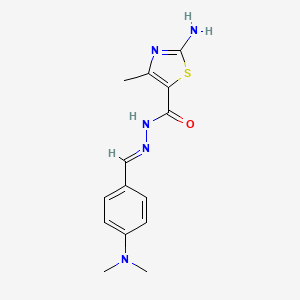
(E)-2-amino-N'-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-amino-4-methylthiazole-5-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major product is the reduced form of the Schiff base.
Substitution: The major products are substituted derivatives of the original compound.
科学的研究の応用
(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide has several scientific research applications:
Nonlinear Optics: The compound exhibits third-order nonlinear optical properties, making it suitable for applications in optical switching, data storage, and photonics.
Medicinal Chemistry: Schiff bases, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: The compound’s ability to form crystals with unique optical properties makes it valuable in the development of new materials for electronic and photonic devices.
作用機序
The mechanism of action of (E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide involves its interaction with molecular targets through its Schiff base moiety. The C=N bond can interact with various biological molecules, leading to inhibition or modulation of their activity. For example, in antimicrobial applications, the compound can interact with bacterial enzymes, disrupting their function and leading to bacterial cell death .
類似化合物との比較
Similar Compounds
(E)-N’-(4-(dimethylamino)benzylidene)isonicotinohydrazide: Another Schiff base with similar optical properties.
(E)-N’-(4-(dimethylamino)benzylidene)-4-hydroxybenzohydrazide: Exhibits similar nonlinear optical properties and has been studied for its antibacterial activity.
Uniqueness
(E)-2-amino-N’-(4-(dimethylamino)benzylidene)-4-methylthiazole-5-carbohydrazide is unique due to its specific combination of a thiazole ring and a Schiff base moiety, which imparts distinct optical and biological properties. Its ability to form stable crystals with high nonlinear optical susceptibility makes it particularly valuable in photonics and optoelectronics .
特性
IUPAC Name |
2-amino-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-9-12(21-14(15)17-9)13(20)18-16-8-10-4-6-11(7-5-10)19(2)3/h4-8H,1-3H3,(H2,15,17)(H,18,20)/b16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIIKIRLAGYVOV-LZYBPNLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NN=CC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














